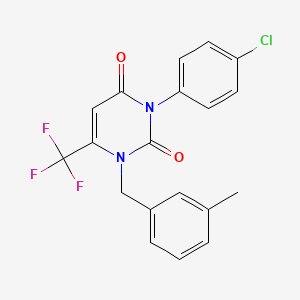

![molecular formula C26H24F2N4O B2930627 (4-((1-苄基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)(3,4-二氟苯基)甲苯酮 CAS No. 1171604-01-5](/img/structure/B2930627.png)

(4-((1-苄基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)(3,4-二氟苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

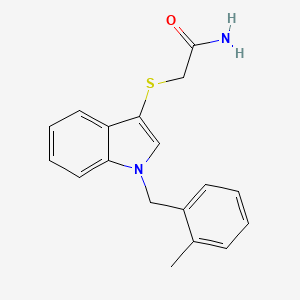

The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is linked to a piperazine unit and a difluorophenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been described, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a related compound showed peaks corresponding to NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom. The 1H NMR spectrum provided information about the chemical shifts of various protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR and NMR spectra provide information about the functional groups present in the molecule and their chemical environment .科学研究应用

Antimicrobial Agents

Imidazole derivatives have been widely studied for their antimicrobial properties. The benzimidazole moiety, in particular, is known to interfere with the biosynthesis of nucleic acids in microorganisms, making it a potent component in the development of new antimicrobial agents . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens.

Anticancer Therapeutics

The structural complexity of this compound, including the benzimidazole and piperazine rings, may interact with various biological targets, such as DNA or proteins involved in cancer cell proliferation. Research into similar compounds has shown potential in treating different types of cancers, including Hodgkin’s disease .

Anti-Inflammatory Applications

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory activities. This can be attributed to their ability to modulate the production of inflammatory cytokines or inhibit enzymes involved in the inflammatory process .

Antiviral Research

The imidazole ring is a common feature in many antiviral drugs. It can be incorporated into compounds that target viral replication enzymes or proteins, offering a pathway for the development of novel antiviral medications .

Neurological Disorders

Benzimidazole derivatives have shown promise in the treatment of neurological disorders. They can act on central nervous system targets, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

Cardiovascular Drug Development

The piperazine moiety is known to possess cardiovascular properties, such as vasodilation. When combined with the benzimidazole ring, it could lead to the development of new drugs for treating hypertension and other cardiovascular diseases .

Antidiabetic Agents

Research has indicated that imidazole derivatives can play a role in antidiabetic drug development. They may influence insulin release or have an effect on glucose metabolism, which can be beneficial for managing diabetes .

Gastrointestinal Treatments

The benzimidazole component is structurally similar to drugs like omeprazole and pantoprazole, which are used to treat gastrointestinal disorders like acid reflux and peptic ulcers. This suggests potential applications in developing new treatments for these conditions .

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . This allows them to influence a variety of biological processes.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYKGUAYAMSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)